2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives This compound is characterized by its unique structure, which includes a triazolotriazine core, a methylphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazolotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolotriazine core.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through a substitution reaction, often using a methylphenyl halide as the reagent.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached via a nucleophilic substitution reaction, using a trifluoromethylphenyl halide.
Final Assembly: The final step involves the coupling of the triazolotriazine core with the methylphenyl and trifluoromethylphenyl groups under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and energetic properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Evaluated for their anticancer and kinase inhibition activities.
Uniqueness
2-({6-[(4-METHYLPHENYL)METHYL]-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazolotriazine core with methylphenyl and trifluoromethylphenyl groups sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H17F3N6O2S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H17F3N6O2S/c1-12-6-8-13(9-7-12)10-16-18(32)26-19-27-28-20(30(19)29-16)33-11-17(31)25-15-5-3-2-4-14(15)21(22,23)24/h2-9H,10-11H2,1H3,(H,25,31)(H,26,27,32) |
InChI Key |
NNKJLJXOXRHDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)NC2=O |
Origin of Product |
United States |
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